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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid
CAS No.: 871502-87-3
Cat. No.: B1591591
Get Quote
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Chemical Profile & Structural Logic

4-Bromo-2-formylbenzoic acid represents a "privileged scaffold" precursor due to its dense
array of orthogonal reactive sites.[1] Its utility stems from the interplay between the electrophilic
ortho-formyl/carboxyl motif and the nucleophilic-susceptible bromine handle.

Structural Analysis[1]

e Ortho-Disposition (Positions 1 & 2): The proximity of the aldehyde (-CHO) and carboxylic
acid (-COOH) groups enables rapid heterocyclization.[1] In solution, this molecule exists in
equilibrium with its cyclic tautomer, 5-bromo-3-hydroxyphthalide.[1] This masked "pseudo-
acid" character influences its solubility and reactivity in nucleophilic substitutions.[1]

e Bromine Substituent (Position 4): Located meta to the aldehyde and para to the carboxylic
acid, the bromine atom is electronically activated for Palladium-catalyzed cross-coupling
reactions (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the aromatic
core.[1]
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Property Specification

CAS Number 871502-87-3

Molecular Formula CsHsBrOs

Molecular Weight 229.03 g/mol

Tautomer 5-Bromo-3-hydroxyphthalide

Kev Reactivit Cyclocondensation, Pd-Catalyzed Coupling,
ey Reactivi
Y Y Reductive Amination

Key Reaction Classes
A. Phthalazinone Synthesis (The PARP Inhibitor Route)

The most commercially significant reaction of 4-bromo-2-formylbenzoic acid is its
condensation with hydrazine derivatives to form 6-bromophthalazin-1(2H)-one.[1] This bicyclic
lactam is the pharmacophore core for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g.,
analogs of Olaparib, Talazoparib).[1]

e Mechanism:

o Nucleophilic Attack: Hydrazine attacks the aldehyde carbonyl (more electrophilic than the
acid).[1]

o Hydrazone Formation: Formation of the intermediate hydrazone.[1]

o Intramolecular Cyclization: The hydrazone nitrogen attacks the carboxylic acid (or ester),
expelling water/alcohol to close the ring.

» Regiochemistry: The bromine ends up at the 6-position of the phthalazinone ring (C1=0, N2-
N3, C4=N, C5, C6-Br).[1]

B. Isoindolinone Formation (Reductive Cyclization)

Reaction with primary amines under reducing conditions yields 5-bromo-isoindolin-1-ones.[1]
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o Workflow: Reductive amination of the aldehyde with an amine (R-NH2) forms an imine, which

is reduced (e.g., NaBHa4) to a secondary amine.[1] Spontaneous or thermal lactamization
with the ortho-carboxylic acid closes the 5-membered ring.[1]

C. Palladium-Catalyzed Cross-Coupling

The C4-Bromine bond remains intact during mild cyclization conditions, allowing for "scaffold-
first, functionalize-later" strategies.[1]

e Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.[1]

e Sonogashira: Introduction of alkynes for rigid linker systems.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways available from the core scaffold.
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Caption: Divergent synthetic pathways from 4-Bromo-2-formylbenzoic acid: Phthalazinone
formation (Green), Isoindolinone formation (Yellow), and Cross-coupling (Red).[1]

Experimental Protocols
Protocol A: Synthesis of 6-Bromo-1(2H)-phthalazinone
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This protocol demonstrates the classic cyclization used to generate the PARP inhibitor core.[1]

Reagents:

4-Bromo-2-formylbenzoic acid (1.0 eq)[1]

Hydrazine hydrate (80% aq.[1] solution, 5.0 eq)

Ethanol (10 mL/g of substrate)[1]

Acetic acid (catalytic, optional)[1]

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 4-Bromo-2-formylbenzoic acid (e.g., 5.0 g,
21.8 mmol) and Ethanol (50 mL). Stir at room temperature until a suspension or partial
solution is obtained.

Addition: Add Hydrazine hydrate (5.3 mL, ~109 mmol) dropwise over 10 minutes. Caution:
Exothermic reaction.[1] The solution typically turns yellow.

Reflux: Heat the mixture to reflux (80°C) for 3—5 hours. Monitor conversion by TLC (mobile
phase 5% MeOH in DCM) or LC-MS.[1] The product often precipitates as a white/off-white
solid during the reaction.

Workup: Cool the reaction mixture to 0°C in an ice bath and stir for 30 minutes to maximize
precipitation.

Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL)
followed by Diethyl ether (2 x 10 mL) to remove excess hydrazine.

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Validation: Expected Yield: 85-95%. Purity >98%.

o 1H NMR (DMSO-d6): Look for the singlet at ~8.5 ppm (phthalazinone H-4) and the broad
singlet at ~12.5 ppm (NH).
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Protocol B: Suzuki-Miyaura Coupling on the Acid
Scaffold

This protocol allows modification of the C4 position before ring closure.

Reagents:

4-Bromo-2-formylbenzoic acid (1.0 eq)[1]

Aryl boronic acid (1.2 eq)[1]

Pd(dppf)Cl2[1]-DCM (0.05 eq)[1]

K2COs (3.0 eq)[1]

Dioxane/Water (4:1 ratio)[1]
Step-by-Step Methodology:

o Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add solvents and
sparge with Nitrogen for 10 minutes to remove oxygen.[1]

o Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure.[1] Seal the
vial.

¢ Reaction: Heat to 90°C for 12—16 hours.

o Workup: Cool to RT. Acidify carefully with 1M HCI to pH ~3 (to ensure the carboxylic acid is
protonated and precipitates or extracts).

o Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Naz2S0a4, and concentrate.[1]

 Purification: The crude biaryl acid is often pure enough for the next step; otherwise,
recrystallize from EtOH/Water.[1]

Comparative Analysis of Cyclization Conditions
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Reaction Typical Key
Reagent Solvent Temp .
Type Yield Advantage
One-pot;
Phthalazinon Hydrazine Product
EtOH or H-:O  80-100°C >90% o
e Hydrate precipitates
pure.[1]
N-Subst. AnVl Direct access
r
Phthalazinon Y ] AcOH/EtOH Reflux 70-85% to N-aryl
Hydrazine o
e derivatives.[1]
Mild;
Primary Preserves
Isoindolinone  Amine + MeOH 0°C - RT 60-80% sensitive
NaBHa4 functional
groups.[1]
Requires
oxidation of
] the aldehyde
o Primary i
Phthalimide ] Xylene 140°C >80% first (or use of
Amine L
oxidative
conditions).
[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

 To cite this document: BenchChem. [Technical Guide: Reactivity & Applications of 4-Bromo-
2-formylbenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591591/docs#technical-guide-reactivity-
applications-of-4-bromo-2-formylbenzoic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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